Ethyl 4-(cyclopentylamino)-3-nitrobenzoate
Overview
Description
Ethyl 4-(cyclopentylamino)-3-nitrobenzoate, also known as 4-CPA-NB, is a nitrobenzoate ester that has a wide range of applications in scientific research. It is a colorless, odorless and water-soluble compound that is often used as a reagent, a catalyst, or a reactant in a variety of chemical reactions. 4-CPA-NB is a versatile compound that can be used in a variety of different laboratory experiments and research projects. Furthermore, it has been studied for its potential applications in drug development, as it has been shown to have an inhibitory effect on certain enzymes. We will also discuss the potential future directions of this compound.
Scientific Research Applications
Electro-Optical Applications
Ethyl 4-(cyclopentylamino)-3-nitrobenzoate: has potential applications in the field of electro-optics. This compound could be explored for its ability to modulate light under an electric field, which is crucial for devices like liquid crystal displays (LCDs), optical shutters, and modulators . The nitro group in this compound could contribute to a strong dipole moment, which is beneficial for electro-optical effects.
Drug Development
In pharmaceutical research, Ethyl 4-(cyclopentylamino)-3-nitrobenzoate may serve as a precursor or an intermediate in the synthesis of various drugs. Its structure allows for potential modifications that can lead to the development of new therapeutic agents. The compound’s cyclopentylamino group could be particularly useful in creating molecules that interact with biological targets.
Molecular Interactions Study
The study of molecular interactions, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions, is essential in medicinal chemistryEthyl 4-(cyclopentylamino)-3-nitrobenzoate could be used as a model compound to understand these interactions due to its diverse functional groups .
Non-Linear Optical (NLO) Materials
Non-linear optical materials are crucial for applications like frequency doubling, optical switching, and data storageEthyl 4-(cyclopentylamino)-3-nitrobenzoate could be investigated for its NLO properties, as the presence of a nitro group often enhances the non-linear optical response of a material .
Thermal Stability Research
The thermal stability of chemical compounds is a critical parameter in material scienceEthyl 4-(cyclopentylamino)-3-nitrobenzoate could be analyzed using techniques like differential scanning calorimetry (DSC) to understand its decomposition temperature and stability under various conditions .
Mechanical Strength Analysis
Understanding the mechanical strength of materials is vital for their application in structural componentsEthyl 4-(cyclopentylamino)-3-nitrobenzoate could be incorporated into polymers or composites to study the impact on mechanical properties such as tensile strength, elasticity, and hardness .
properties
IUPAC Name |
ethyl 4-(cyclopentylamino)-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-20-14(17)10-7-8-12(13(9-10)16(18)19)15-11-5-3-4-6-11/h7-9,11,15H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVMBCXAIQNESO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(cyclopentylamino)-3-nitrobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.